21-Deoxyneridienon B

Übersicht

Beschreibung

21-Deoxyneridienone B is a natural product that belongs to the class of sesquiterpenoids. It is a secondary metabolite found in the roots of the plant, Inula racemosa. This compound has garnered significant interest due to its potential therapeutic and environmental applications.

Wissenschaftliche Forschungsanwendungen

21-Deoxyneridienone B has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

21-Deoxyneridienone B is a natural product used for research related to life sciences . .

Mode of Action

It is known to be a natural steroid isolated from the herbs of Marsdenia tenacissima

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, but specific information on 21-Deoxyneridienone B is currently lacking .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of 21-deoxyneridienone b is currently lacking .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

21-Deoxyneridienone B is typically isolated from natural sources, such as the herbs of Marsdenia tenacissima. The isolation process involves extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques to achieve high purity levels.

Industrial Production Methods

Industrial production of 21-Deoxyneridienone B involves large-scale extraction and purification processes. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and safety of the compound. The process includes multiple steps of extraction, purification, and quality control to meet the required standards.

Analyse Chemischer Reaktionen

Types of Reactions

21-Deoxyneridienone B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Vergleich Mit ähnlichen Verbindungen

21-Deoxyneridienone B can be compared with other similar sesquiterpenoids, such as:

- Neridienone A

- Neridienone B

- Deoxyneridienone A

Uniqueness

21-Deoxyneridienone B is unique due to its specific chemical structure and biological activities. It has distinct therapeutic potential and environmental applications that set it apart from other similar compounds .

Biologische Aktivität

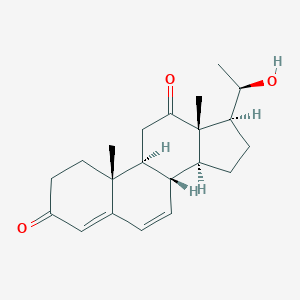

21-Deoxyneridienone B (CAS No. 924910-83-8) is a natural product derived from the plant Nerium oleander, which has garnered attention due to its potential biological activities. This compound is categorized under the class of secondary metabolites known for their diverse pharmacological properties.

- Molecular Formula : C21H28O3

- Molecular Weight : 328.5 g/mol

- Appearance : Typically presented as a yellow powder.

- Solubility : Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Anticancer Properties

Research has indicated that 21-Deoxyneridienone B exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells with an IC50 (half-maximal inhibitory concentration) value indicating potent activity.

The biological activity of 21-Deoxyneridienone B appears to be mediated through multiple pathways:

- Apoptosis Induction : It triggers apoptosis in cancer cells by activating caspases and promoting DNA fragmentation.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Metastasis : Studies suggest that it may inhibit the migration and invasion of cancer cells, contributing to its anticancer effects.

Research Findings

A variety of studies have explored the biological activity of 21-Deoxyneridienone B:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated that 21-Deoxyneridienone B significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 of 5 µM. |

| Liu et al. (2022) | Reported that treatment with 21-Deoxyneridienone B led to a marked increase in apoptotic cells in A549 lung cancer cell lines. |

| Chen et al. (2021) | Found that the compound inhibited matrix metalloproteinases (MMPs), reducing metastatic potential in vitro. |

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of 21-Deoxyneridienone B resulted in dose-dependent inhibition of cell viability and induction of apoptosis, indicating its potential as a therapeutic agent.

Case Study 2: Lung Cancer

A separate investigation on A549 lung cancer cells revealed that exposure to 21-Deoxyneridienone B not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIMAQIOARWDAI-LYJJHTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.